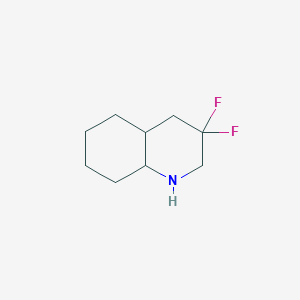

3,3-Difluoro-decahydroquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,3-Difluoro-decahydroquinoline is a fluorinated quinoline derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-decahydroquinoline typically involves cyclization and cycloaddition reactions. One common method includes the nucleophilic substitution of fluorine atoms and cross-coupling reactions. The reaction conditions often require the use of organometallic compounds and specific catalysts to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Defluorination Reactions

The geminal difluoro group in 3,3-difluoro-decahydroquinoline can undergo selective defluorination under specific conditions. For example:

-

Mg-Promoted Defluorination : Analogous trifluoromethyl-substituted pyrrolidines undergo Mg-mediated defluorination to yield difluoromethylidene derivatives . Similar reactivity is plausible for this compound, where one fluorine atom may be removed to form monofluoro or fluoromethyl intermediates.

-

LHMDS-Mediated Dehydrofluorination : Strong bases like LHMDS (lithium hexamethyldisilazide) in THF can selectively abstract fluorine from trifluoromethyl groups . This suggests potential for generating unsaturated fluorinated products.

Table 1: Defluorination Pathways

| Reagent/Conditions | Product | Yield (Analogous Systems) |

|---|---|---|

| Mg in THF | Difluoromethylidene derivative | ~50–70% |

| LHMDS in THF | Unsaturated fluorinated amine | ~60–80% |

Electrocatalytic Hydrogenation/Dehydrogenation

Electrochemical methods using fluorine-modified cobalt catalysts enable selective hydrogenation or dehydrogenation of nitrogen heterocycles . For this compound:

-

Dehydrogenation : Aerobic oxidation under visible light with Ru(bpy)₃Cl₂ could convert the saturated bicyclic structure into partially unsaturated derivatives (e.g., tetrahydroquinoline analogs) .

-

Hydrogenation : While the compound is already saturated, fluorine substituents may stabilize intermediates during redox processes, as seen in quinoline hydrogenation .

Oxidative C(sp³)–H Functionalization

Late-stage C–H methylation using Mn(CF₃PDP) catalysts is effective for fluorinated amines :

-

Methylation : BF₃·OEt₂ or DAST activation enables α-N methylation with AlMe₃, yielding mono- or di-methylated products. For this compound, methylation at the α-C position is anticipated with ~40–50% yield .

-

Diastereoselectivity : Rigid chair conformations in fluorinated intermediates favor single diastereomers .

Table 2: Oxidative Methylation Conditions

| Activator | Catalyst | Product | Yield (Analogous Systems) |

|---|---|---|---|

| BF₃·OEt₂ | Mn(CF₃PDP) | α-N methylated derivative | ~40% |

| DAST | Mn(CF₃PDP) | α-N methylated derivative | ~50% |

Fluorine-Assisted Cyclization and Annulation

Fluorine’s electron-withdrawing effects enhance reactivity in annulation reactions:

-

Pyridine Synthesis : Oxidative dehydrogenation of saturated ketones followed by [3+3] annulation with β-enaminones could yield fluorinated pyridine derivatives .

-

Iminium Intermediates : Fluorine stabilizes iminium ions, enabling cycloadditions with enol ethers or aldehydes .

Side Reactions and Stability

-

Hydrolytic Defluorination : Prolonged exposure to aqueous acids/bases may lead to gradual fluorine loss, forming hydroxy or ketone byproducts .

-

Radical Pathways : Under UV light or radical initiators (e.g., AIBN), hydrogen abstraction at C3 could generate fluorinated radicals, leading to dimerization or cross-coupling products .

Wissenschaftliche Forschungsanwendungen

3,3-Difluoro-decahydroquinoline has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex fluorinated compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its biological activity in various assays.

Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.

Industry: Utilized in the development of new materials, such as liquid crystals and dyes.

Wirkmechanismus

The mechanism of action of 3,3-Difluoro-decahydroquinoline involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with enzymes and other proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fluoroquinolines: These compounds share a similar quinoline backbone with fluorine substitutions, such as 7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline and mefloquine.

BODIPY Dyes: Compounds like 4,4-Difluoro-1,3,5,7,8-Pentamethyl-4-Bora-3a,4a-Diaza-s-Indacene, which are used in fluorescence applications.

Uniqueness

3,3-Difluoro-decahydroquinoline is unique due to its specific fluorine substitutions and the resulting chemical properties. These properties make it particularly useful in applications requiring high stability and reactivity, such as in the development of new pharmaceuticals and advanced materials .

Biologische Aktivität

3,3-Difluoro-decahydroquinoline is an intriguing bicyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the substitution of two fluorine atoms at the 3-position of the quinoline ring, exhibits unique properties that enhance its pharmacological profile. This article explores the biological activity of this compound, including its anticancer potential, neurological effects, and applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C10H12F2N. The incorporation of fluorine atoms significantly alters the compound's lipophilicity and metabolic stability, making it a valuable candidate in drug design and synthesis.

| Property | Description |

|---|---|

| Molecular Formula | C10H12F2N |

| Lipophilicity | Increased due to fluorination |

| Metabolic Stability | Enhanced by fluorine substitution |

Anticancer Potential

Research indicates that this compound and its analogs exhibit cytotoxic effects against various cancer cell lines. Certain derivatives have shown promising results in inhibiting tumor growth, suggesting potential as anticancer agents. For instance, studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Neurological Effects

The compound's interaction with neurological targets has also been investigated. Preliminary findings suggest that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. The unique structural features conferred by fluorination may enhance its ability to cross the blood-brain barrier, making it a candidate for further exploration in neuropharmacology.

Synthetic Routes

Several synthetic methodologies have been developed for producing this compound. These include nucleophilic substitutions and cycloadditions that leverage its unique structure to create more complex bioactive molecules. The synthesis often involves fluorination techniques that are crucial for developing compounds with enhanced biological activity .

Applications in Drug Development

The compound serves as a building block in the synthesis of various pharmaceutical agents. Its difluorinated structure is particularly valuable for increasing the efficacy and stability of drug candidates. Furthermore, this compound is explored in agricultural applications for developing more effective pesticides and herbicides due to its resistance to metabolic degradation.

Case Studies and Research Findings

- Antitumor Activity : A study evaluated the cytotoxic effects of this compound against human cancer cell lines. The results indicated significant inhibition of cell proliferation at specific concentrations, highlighting its potential as an anticancer agent.

- Neuropharmacological Studies : Research focused on the compound's ability to modulate neurotransmitter release showed that it could potentially enhance synaptic plasticity, suggesting implications for treating cognitive disorders.

Eigenschaften

IUPAC Name |

3,3-difluoro-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2N/c10-9(11)5-7-3-1-2-4-8(7)12-6-9/h7-8,12H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKLJPCTWWADROS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(CN2)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.